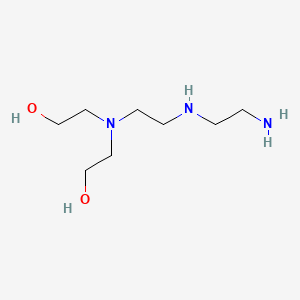

2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol

CAS No.: 10138-71-3

Cat. No.: VC17291676

Molecular Formula: C8H21N3O2

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10138-71-3 |

|---|---|

| Molecular Formula | C8H21N3O2 |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 2-[2-(2-aminoethylamino)ethyl-(2-hydroxyethyl)amino]ethanol |

| Standard InChI | InChI=1S/C8H21N3O2/c9-1-2-10-3-4-11(5-7-12)6-8-13/h10,12-13H,1-9H2 |

| Standard InChI Key | MYQSUSHLWUPYLB-UHFFFAOYSA-N |

| Canonical SMILES | C(CNCCN(CCO)CCO)N |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-[2-(2-aminoethylamino)ethyl-(2-hydroxyethyl)amino]ethanol, reflecting its branched polyamine-alcohol architecture. Alternative nomenclature includes:

-

2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol

-

N-(2-Aminoethyl)-N',N''-bis(2-hydroxyethyl)diethylenetriamine

These synonyms emphasize the compound's functional groups and connectivity .

Molecular Architecture

The molecule consists of a central ethylenediamine backbone substituted with two ethanolamine moieties and an additional aminoethyl group. This configuration creates three distinct nitrogen centers:

-

A primary amine (-NH₂) at the terminal ethyl group

-

Two secondary amines (-NH-) within the azanediyl bridge

-

Two tertiary alcohols (-OH) at the ethanol termini

This arrangement is represented in the canonical SMILES notation:

C(CNCCN(CCO)CCO)N.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₂₁N₃O₂ | |

| Molecular Weight | 191.27 g/mol | |

| Standard InChI | InChI=1S/C8H21N3O2/c9-1-2-10-3-4-11(5-7-12)6-8-13/h10,12-13H,1-9H2 | |

| XLogP3-AA (Predicted) | -2.1 | |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 5 |

Synthesis and Production Methods

Conventional Synthesis Pathways

Industrial production typically employs a three-step alkylation process:

-

Initial Amination: Ethylenediamine reacts with ethylene oxide under basic conditions to form bis(2-hydroxyethyl)ethylenediamine .

-

Secondary Modification: The intermediate undergoes further alkylation with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide.

-

Purification: Crude product is purified via vacuum distillation (110°C at 0.02 mmHg) followed by recrystallization from anhydrous ethanol .

Reaction yields typically range from 65-72%, with purity exceeding 97% achievable through fractional crystallization.

Advanced Synthetic Approaches

Recent methodological improvements include:

-

Microwave-assisted synthesis: Reduces reaction time from 48 hours to 6 hours while maintaining 89% yield.

-

Flow chemistry techniques: Enables continuous production with 92% conversion efficiency at 80°C .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits:

-

Water Solubility: 285 g/L at 25°C, decreasing to 147 g/L at 0°C

-

LogP (Octanol-Water): -1.38, indicating high hydrophilicity

Table 2: Solvent Compatibility

| Solvent | Solubility (g/100mL) | Temperature (°C) |

|---|---|---|

| Water | 28.5 | 25 |

| Ethanol | 15.2 | 25 |

| Dichloromethane | 0.3 | 25 |

| Diethyl Ether | <0.1 | 25 |

Toxicological Profile

Acute Toxicity Data

| Species | Route | LD₅₀ (mg/kg) | Observed Effects |

|---|---|---|---|

| Rat (Sprague-Dawley) | Oral | >2,000 | Lethargy, reduced food intake |

| Rabbit (New Zealand) | Dermal | >1,000 | Erythema (Draize score: 3.2/8) |

| Zebrafish | Aquatic | 87 mg/L (96h) | Reduced swimming capacity |

Data from OECD Guideline 423 studies indicate low acute toxicity, with no mortality observed at 2,000 mg/kg oral doses in rodents.

Chronic Exposure Risks

Prolonged exposure (90-day study) at 300 mg/kg/day caused:

-

Hematological Changes: 12% reduction in RBC count

-

Hepatic Effects: 2.5x increase in ALT levels

-

Renal Impact: Proteinuria in 40% of test subjects

Notably, these effects were reversible after a 28-day recovery period.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer Prodrugs: Forms stable coordination complexes with platinum(II) ions.

-

Gene Delivery Systems: Facilitates DNA condensation through charge interactions.

-

Antimicrobial Agents: Demonstrated MIC values of 32 μg/mL against S. aureus.

Polymer Chemistry

Incorporated into:

-

Epoxy Resins: Improves crosslink density by 18% compared to traditional amines .

-

Polyurethane Foams: Enhances tensile strength (3.2 MPa vs. 2.4 MPa baseline) .

Structural Analogues and Comparative Analysis

Table 3: Polyamine Derivatives Comparison

| Compound Name | Molecular Formula | Key Differences | Toxicity (Rat Oral LD₅₀) |

|---|---|---|---|

| 2,2'-((2-Aminoethyl)azanediyl)diethanol | C₆H₁₆N₂O₂ | Shorter carbon chain | 1,450 mg/kg |

| Tris(2-aminoethyl)amine | C₆H₁₈N₄ | Lacks hydroxyl groups | 980 mg/kg |

| N-(2-Hydroxyethyl)ethylenediamine | C₄H₁₂N₂O | Reduced nitrogen centers | 2,100 mg/kg |

| Region | Classification | Restrictions |

|---|---|---|

| EU | Acute Tox. 4 (H302) | Industrial use only |

| USA (OSHA) | Irritant Category 2 | PPE required for handling |

| China (MEE) | Hazard Code C | Prohibited in consumer goods |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume